molecular formula C20H21N3O3 B10995864 N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B10995864
M. Wt: 351.4 g/mol
InChI Key: CFAANNCHYPFJOM-UHFFFAOYSA-N
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Description

“N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indole ring, a methoxy group, and an acetamido group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide and a base.

    Acetamido Group Formation: The acetamido group can be formed by acetylation of an amine group using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the indole derivative with the acetamido-methoxyphenyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or ligand in biochemical assays.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The indole ring is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.

    N-(5-acetamido-2-hydroxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a hydroxy group instead of a methoxy group.

    N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-2-yl)acetamide: The indole ring is substituted at a different position.

Uniqueness

The uniqueness of “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and acetamido groups, along with the indole ring, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c1-13(24)21-15-8-9-19(26-3)17(11-15)22-20(25)10-14-12-23(2)18-7-5-4-6-16(14)18/h4-9,11-12H,10H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

CFAANNCHYPFJOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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